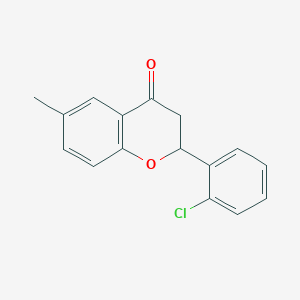

2-(2-Chlorophenyl)-6-methylchroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10-6-7-15-12(8-10)14(18)9-16(19-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLHIUUMNJOKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 2 Chlorophenyl 6 Methylchroman 4 One

Established Synthetic Routes for Chroman-4-ones

The construction of the chroman-4-one ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily involve the formation of the heterocyclic ring through cyclization of appropriately substituted acyclic precursors.

Classical named reactions remain fundamental in the synthesis of chromone (B188151) and chroman-4-one frameworks. The Baker-Venkataraman rearrangement and the Claisen condensation are two such cornerstone methodologies.

The Baker-Venkataraman rearrangement is a key reaction for synthesizing chromones and flavones, which can be subsequently converted to chroman-4-ones. The process involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone intermediate. wikipedia.org This diketone then undergoes an acid-catalyzed cyclodehydration to yield the chromone ring system. wikipedia.orgresearchgate.net The mechanism begins with the formation of an enolate from the acetophenone (B1666503), which then performs an intramolecular acyl transfer. wikipedia.org

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com In the context of chroman-4-one synthesis, a "crossed" Claisen condensation can be employed. This typically involves the reaction of an o-hydroxyacetophenone with an ester, such as ethyl 3-phenylpropanoate, mediated by a strong base like sodium hydride. nih.gov The resulting 1,3-dione intermediate is then cyclized under acidic conditions to form the chromone, which can be reduced to the corresponding chroman-4-one. nih.gov The driving force for the Claisen condensation is the formation of a highly stabilized enolate of the β-keto ester product. organic-chemistry.org

| Method | Starting Materials | Key Intermediate | Conditions | Primary Product |

| Baker-Venkataraman Rearrangement | 2-Acyloxyacetophenones | 1,3-Diketone | 1. Base (e.g., KOH, Pyridine) 2. Acid (for cyclization) | Chromone/Flavone (B191248) |

| Claisen Condensation | o-Hydroxyaryl ketone + Ester | β-Keto ester / 1,3-Diketone | Strong base (e.g., NaH, NaOEt) | β-Keto ester |

Modern synthetic chemistry has introduced a variety of cyclization reactions that provide efficient and often more versatile routes to the chroman-4-one scaffold compared to classical methods.

Michael addition, or conjugate addition, serves as a powerful tool for forming the chroman-4-one ring. A common strategy involves the intramolecular oxa-Michael addition. gu.se In this approach, a precursor containing a phenolic hydroxyl group and an α,β-unsaturated ketone (a chalcone) is treated with a base. The phenoxide acts as a nucleophile, attacking the β-carbon of the unsaturated system to induce ring closure. gu.se

Another variation involves the intermolecular Michael addition of a phenol (B47542) to an activated alkene, such as acrylonitrile. researchgate.net The resulting 3-aryloxypropanenitrile can then undergo an intramolecular Houben-Hoesch reaction, where treatment with strong acid promotes cyclization and hydrolysis of the nitrile to form the chroman-4-one. researchgate.net Organocatalytic methods combining an aldol (B89426) reaction with an oxa-Michael addition have also been developed to produce substituted chromanones diastereoselectively. lookchem.com

A diverse array of intramolecular reactions has been developed for chroman-4-one synthesis. These methods often provide high efficiency and control over the substitution pattern of the final product.

Radical Cyclization : Cascade radical reactions have emerged as a potent strategy. For instance, 2-(allyloxy)arylaldehydes can undergo radical cyclization triggered by various radical precursors. mdpi.comresearchgate.net This process allows for the incorporation of different functional groups at the C3-position of the chroman-4-one ring. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs) : MCRs offer a streamlined approach to building molecular complexity in a single step. A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines can produce intermediates that, upon intramolecular Michael cyclization, yield complex chromene-fused heterocyclic systems. nih.gov

Wittig Cyclization : The reaction of silyl (B83357) esters of O-aroylsalicylic acids with a phosphorus ylide generates an acylphosphorane intermediate. This intermediate can undergo an intramolecular Wittig reaction, cyclizing onto the ester carbonyl to afford the chromone ring directly. organic-chemistry.org

| Cyclization Strategy | Key Precursor | Typical Reagents/Conditions | Key Feature |

| Radical Cascade Annulation | 2-(Allyloxy)arylaldehyde | Radical initiator (e.g., (NH₄)₂S₂O₈) | Forms functionalized C3-substituted chroman-4-ones. mdpi.com |

| MCR-Michael Cyclization | 2-Oxo-2H-chromene-3-carbaldehyde, aniline, isocyanide | Methanol, room temperature | One-pot synthesis of complex fused heterocyclic systems. nih.gov |

| Intramolecular Wittig | Silyl ester of O-aroylsalicylic acid | (Trimethylsilyl)methylenetriphenylphosphorane | Forms the chromone ring via an acylphosphorane intermediate. organic-chemistry.org |

| Houben-Hoesch Reaction | 3-Aryloxypropanenitrile | Strong acid (e.g., TfOH, TFA) | Cyclization of Michael addition adducts to form the ketone. researchgate.net |

o-Hydroxyaryl ketones, particularly o-hydroxyacetophenones, are arguably the most common and versatile starting materials for the synthesis of chroman-4-ones and their derivatives. researchgate.net Their bifunctional nature, containing both a nucleophilic hydroxyl group and an electrophilic ketone, allows for a variety of ring-forming reactions.

The most prevalent application is in the synthesis of 2-arylchroman-4-ones (flavanones) through condensation with aromatic aldehydes. nih.govresearchgate.net This reaction typically proceeds via a base-catalyzed aldol condensation to form an intermediate 2'-hydroxychalcone. Subsequent intramolecular cyclization of the chalcone (B49325), often promoted by acid, yields the final 2-arylchroman-4-one. researchgate.net This two-step, one-pot process is a highly effective method for producing a wide range of flavanones. nih.gov

Cyclization Reactions from Substituted Precursors

Targeted Synthesis of 2-Arylchroman-4-ones

The synthesis of 2-(2-Chlorophenyl)-6-methylchroman-4-one falls under the category of 2-arylchroman-4-one synthesis. The most direct and widely used method for preparing such compounds is the condensation of an appropriately substituted o-hydroxyacetophenone with a corresponding benzaldehyde. nih.govevitachem.comacs.org

For the target molecule, this compound, the specific precursors are 2-hydroxy-5-methylacetophenone and 2-chlorobenzaldehyde (B119727) . evitachem.com The synthesis generally involves a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition. acs.org The reaction can be conducted by heating the reactants in a solvent like ethanol, often in the presence of a base such as diisopropylethylamine (DIPA), sometimes utilizing microwave irradiation to accelerate the reaction. acs.org

The general procedure can be summarized as follows:

Condensation : 2-Hydroxy-5-methylacetophenone reacts with 2-chlorobenzaldehyde in the presence of a base. The base deprotonates the methyl group of the acetophenone, forming an enolate.

Aldol Addition : The enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde to form an aldol adduct.

Dehydration : The aldol adduct readily dehydrates to form the corresponding 2'-hydroxy-5'-methyl-2-chlorochalcone intermediate.

Cyclization : The phenolic hydroxyl group of the chalcone intermediate undergoes a conjugate addition (oxa-Michael addition) to the α,β-unsaturated system, closing the six-membered heterocyclic ring to yield this compound.

This one-pot procedure is efficient for generating a library of substituted chroman-4-one derivatives. acs.org

| Starting Materials | Base/Catalyst | Conditions | Product | Yield |

| 2'-Hydroxy-5'-methylacetophenone (B74881), Heptanal | DIPA | EtOH, 160-170 °C, MW, 1h | 6-Methyl-2-hexylchroman-4-one | 88% |

| 2'-Hydroxy-3',5'-dichloroacetophenone, Heptanal | DIPA | EtOH, 160-170 °C, MW, 1h | 6,8-Dichloro-2-hexylchroman-4-one | 84% |

| 2'-Hydroxyacetophenone (B8834), 2-Pyridinecarboxaldehyde | DIPA | EtOH, 160-170 °C, MW, 1h | 2-(Pyridin-2-yl)chroman-4-one | 45% |

| 2-Hydroxyacetophenone, 2-Chlorobenzaldehyde | p-Toluenesulfonic acid | One-pot reaction | 2-(2-Chlorophenyl)chroman-4-one | N/A |

Data adapted from various synthetic procedures for analogous compounds. nih.govacs.org

Introduction of Aryl Substituents at the C-2 Position

The most prevalent method for introducing an aryl substituent at the C-2 position of the chromanone ring is through the synthesis of a chalcone intermediate followed by its cyclization. This two-step process begins with a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde. evitachem.com This base-catalyzed condensation reaction forms a 2'-hydroxychalcone, which is the direct precursor to the 2-arylchroman-4-one.

The general mechanism involves the deprotonation of the α-carbon of the acetophenone by a base, creating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.

In the context of this compound, the synthesis would commence with the Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone and 2-chlorobenzaldehyde. This reaction produces 1-(2-hydroxy-5-methylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one. The subsequent intramolecular Michael addition, an acid or base-catalyzed cyclization of the chalcone, leads to the formation of the desired 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one, commonly known as a flavanone (B1672756), which upon oxidation yields the chromanone. nih.gov

Specific Methodologies for Chlorine and Methyl Substituents at Phenyl and Chromanone Rings

The synthesis of this compound requires the specific placement of a chlorine atom on the C-2 phenyl ring and a methyl group on the C-6 position of the chromanone core. This is achieved through the careful selection of starting materials that already contain these substituents in the correct positions.

The introduction of a methyl group at the C-6 position of the chromanone core is typically accomplished by starting with a phenol that is already substituted at the para-position with a methyl group. For the synthesis of this compound, the starting material of choice is 4-methylphenol (p-cresol).

The synthesis of the required 2'-hydroxy-5'-methylacetophenone from p-cresol (B1678582) can be achieved through a Fries rearrangement of 4-methylphenyl acetate (B1210297). This reaction involves the acetylation of p-cresol to form the acetate ester, which is then treated with a Lewis acid catalyst (e.g., AlCl3) to induce the migration of the acetyl group to the ortho position of the hydroxyl group, yielding the desired 2'-hydroxy-5'-methylacetophenone. This regioselectivity is driven by the directing effect of the hydroxyl group.

The chlorine atom at the ortho position of the C-2 phenyl ring is introduced by using a correspondingly substituted aromatic aldehyde in the initial Claisen-Schmidt condensation. For the synthesis of this compound, 2-chlorobenzaldehyde is the required starting material. evitachem.com The use of this aldehyde ensures that the resulting chalcone intermediate, and subsequently the final chromanone product, will possess the 2-chlorophenyl substituent at the C-2 position. The stability of the carbon-chlorine bond under the conditions of the Claisen-Schmidt condensation and subsequent cyclization allows for the direct incorporation of this functionality without the need for post-synthetic modification.

Advanced Synthetic Techniques and Catalysis in Chromanone Chemistry

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of chromanone synthesis. These include microwave-assisted synthesis and the use of various metal and metal-free catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com In the context of chromanone synthesis, microwave irradiation has been successfully employed to significantly reduce reaction times and, in many cases, improve product yields for both the Claisen-Schmidt condensation and the subsequent cyclization of chalcones. rasayanjournal.co.indistantreader.org

The rapid and uniform heating provided by microwave energy can overcome activation barriers more efficiently than conventional heating methods. This is particularly advantageous for the synthesis of chalcone precursors, a reaction that can be time-consuming under traditional conditions. Furthermore, the cyclization of 2'-hydroxychalcones to form chromanones can also be expedited using microwave assistance, often in the presence of a suitable catalyst or support. rasayanjournal.co.in

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Often requires several hours to overnight | Can be completed in minutes | rasayanjournal.co.in |

| Cyclization of Chalcone | Can be slow and require harsh conditions | Faster reaction rates and often milder conditions | distantreader.org |

The synthesis of chromanones has benefited significantly from the development of both metal-based and metal-free catalytic systems. These catalysts can enhance the efficiency and selectivity of the key bond-forming reactions.

Metal Catalysis: Palladium-catalyzed reactions have been particularly influential in the synthesis of 2-arylchromanones. nih.govresearchgate.net For instance, palladium-catalyzed conjugate addition of arylboronic acids to 2-substituted chromones provides a direct route to chiral chromanones with tetrasubstituted stereocenters. nih.gov While not directly applied to the synthesis of this compound in the cited literature, these methods highlight the potential of palladium catalysis for the late-stage functionalization of the chromanone core. Other palladium-catalyzed methods include Wacker-type oxidative cyclizations. nih.gov

Metal-Free Catalysis: Organocatalysis has emerged as a powerful, environmentally benign alternative to metal catalysis. acs.orgbohrium.comresearchgate.net In the synthesis of chromanones, organocatalysts such as pyrrolidine (B122466) can effectively promote the aldol/oxa-Michael tandem reaction to form substituted chromanones. acs.org These catalysts operate through the formation of nucleophilic enamines or electrophilic iminium ions, facilitating the key bond-forming steps under mild conditions. While specific applications to this compound are not detailed, the general principles of organocatalysis are applicable to the synthesis of a wide range of substituted chromanones.

| Catalyst Type | Reaction | Advantages | Reference |

|---|---|---|---|

| Palladium | Conjugate Addition, Oxidative Cyclization | High efficiency, potential for asymmetric synthesis | nih.govnih.gov |

| Organocatalysts (e.g., pyrrolidine) | Aldol/oxa-Michael Tandem Reaction | Metal-free, mild reaction conditions, enantioselective potential | acs.org |

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries, which is highly valuable in drug discovery. While specific solid-phase synthesis protocols for this compound are not extensively detailed in the literature, the methodology has been successfully applied to structurally similar flavonoid analogs, demonstrating its feasibility for this class of compounds. acs.org

A general strategy for the solid-phase synthesis of a flavanone (2-phenylchroman-4-one) library involves the immobilization of a suitable scaffold onto a solid support, followed by sequential chemical modifications. acs.org A representative approach is outlined below:

Scaffold Functionalization : A chromanone scaffold, such as one bearing a carboxylic acid group, is synthesized. This functional handle allows for attachment to a resin.

Resin Attachment : The functionalized scaffold is coupled to a solid support, commonly a Rink Amide resin. This is often preceded by the coupling of an amino acid to the resin to introduce a point of diversity. acs.org

Diversification : Once the scaffold is anchored, various diversification points on the chromanone skeleton can be chemically modified. For instance, functional groups on the A-ring or the 2-phenyl B-ring can be reacted with a range of building blocks.

Cleavage : After the desired modifications are complete, the final products are cleaved from the resin, typically using an acid such as trifluoroacetic acid (TFA), to yield the purified library of chromanone derivatives. acs.org

This approach allows for the systematic and efficient creation of a multitude of analogs of this compound by varying the building blocks used at each diversification step. The high yields often achieved in these solid-phase syntheses underscore the utility of this method for creating natural product-like combinatorial libraries. acs.org

Chemical Modifications and Derivatization of this compound for Analog Generation

The generation of analogs from the this compound core is crucial for structure-activity relationship (SAR) studies. These modifications aim to fine-tune the compound's properties by introducing various functional groups at different positions of the chromanone skeleton. The synthesis of such derivatives often starts from the appropriate 2'-hydroxyacetophenone and an aromatic aldehyde, which undergo a base-mediated aldol condensation, sometimes assisted by microwave irradiation, to form the chroman-4-one ring system. acs.org

The chromanone skeleton offers several positions for chemical functionalization. Modifications at the 2-, 3-, 6-, and 8-positions have been explored to generate diverse analogs. gu.se

Position 2 : The substituent at the 2-position, in this case, the 2-chlorophenyl group, is typically introduced during the initial cyclization reaction using the corresponding aldehyde (2-chlorobenzaldehyde). Analogs with different aryl or alkyl groups at this position can be synthesized by varying the aldehyde used in the condensation reaction with 2'-hydroxy-5'-methylacetophenone. acs.org

Position 3 : The methylene (B1212753) group at the C-3 position is a common site for functionalization. Bromination at this position can be achieved using reagents like pyridinium (B92312) tribromide (Py·Br₃). The resulting 3-bromo-chroman-4-one is a versatile intermediate for introducing various substituents, such as amino, cyano, or acetate groups, through substitution reactions. acs.orggu.se

Positions 6 and 8 : The aromatic A-ring provides opportunities for electrophilic substitution. The existing methyl group at C-6 directs further substitutions. For instance, bromination can introduce bromine atoms at the C-8 position or other available sites on the A-ring. The synthesis of analogs with different substituents at these positions generally starts with appropriately substituted 2'-hydroxyacetophenones. acs.org Studies have shown that introducing larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for certain biological activities. acs.org

The table below summarizes common functionalizations on the chroman-4-one scaffold based on established synthetic routes.

| Position | Modification Type | Reagents/Method | Resulting Functional Group |

| C-2 | Varied Aldehyde | Aldol condensation with various R-CHO | Varied alkyl or aryl substituent |

| C-3 | Bromination | Pyridinium tribromide (Py·Br₃) | Bromo (-Br) |

| C-3 | Substitution | NaN₃, KCN, or AgOAc on 3-bromo intermediate | Azido (-N₃), Cyano (-CN), Acetoxy (-OAc) |

| C-6 / C-8 | Varied Phenol | Start with substituted 2'-hydroxyacetophenones | Halogens, Alkoxy, etc. |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a modified biological profile. The chromanone core is an attractive scaffold for this approach. nih.gov Hybrid structures have been synthesized by linking the chromanone moiety to other heterocyclic systems, such as quinolines, chalcones, and various azoles (e.g., thiadiazoles). researchgate.netjptcp.comniscpr.res.in

Quinoline Hybrids : Chromone-quinoline hybrids have been synthesized via Williamson etherification. This reaction typically involves a 7-bromoalkyloxychromone and 8-hydroxyquinoline, often facilitated by microwave irradiation with a base like potassium hydroxide (B78521) in a solvent such as acetonitrile. researchgate.netresearchgate.net This strategy creates a flexible linker between the two heterocyclic cores.

Chalcone Hybrids : Chalcones, which are precursors to flavonoids, can be incorporated into hybrid structures. Chalcone-chromone hybrids have been synthesized and evaluated for various biological activities. nih.gov The synthesis can involve linking a chalcone moiety to the chromone scaffold through various chemical bonds.

Azole Hybrids : Chromanone-thiadiazole hybrids have been prepared. A common synthetic route involves converting a 3-chlorochromanone derivative into a 3-hydrazino intermediate. This intermediate can then be reacted with carbon disulfide to form a spiro-thiadiazole ring at the C-3 position of the chromanone. niscpr.res.in

Other Hybrids : The chromone scaffold has been successfully hybridized with a variety of other pharmacologically active fragments, including pyrimidines, donepezil, and tacrine (B349632) analogs, to explore new therapeutic possibilities. nih.gov

The table below provides examples of hybrid structures synthesized from the chromone/chromanone core.

| Hybrid Partner | Linkage Strategy | Example Application |

| Quinoline | Williamson etherification (ether linkage) | Neglected tropical diseases researchgate.net |

| Thiadiazole | Spirocyclization at C-3 | General therapeutic activities niscpr.res.in |

| Chalcone | Covalent linkage | Anticancer agents nih.gov |

| Pyrimidine | Green chemistry procedures | Antimicrobial agents nih.gov |

| Tetrazole | Ugi-azide reaction | Antimicrobial agents nih.gov |

Advanced Spectroscopic and Analytical Characterization for Research on 2 2 Chlorophenyl 6 Methylchroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. numberanalytics.com By observing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule. uobasrah.edu.iq

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each proton and carbon in the structure of 2-(2-Chlorophenyl)-6-methylchroman-4-one.

For the chroman-4-one scaffold, the protons on the heterocyclic ring exhibit characteristic signals. The methylene (B1212753) protons at the C3 position are typically observed as a multiplet resulting from both geminal and vicinal coupling. mdpi.com The proton at the C2 position, being adjacent to both an oxygen atom and the chlorophenyl ring, would present a distinct downfield signal. The methyl group at C6 introduces a sharp singlet in the aliphatic region of the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. The aromatic protons on both the chroman core and the 2-chlorophenyl substituent would appear in the downfield region, with their splitting patterns providing information on their relative positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on established substituent effects and data from analogous chroman-4-one structures. mdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 5.6 - 5.8 | dd | ~12, ~4 |

| H-3a (axial) | 3.0 - 3.2 | dd | ~17, ~12 |

| H-3b (equatorial) | 2.8 - 2.9 | dd | ~17, ~4 |

| 6-CH₃ | 2.3 - 2.4 | s | - |

| H-5 | 7.7 - 7.8 | s | - |

| H-7 | 7.3 - 7.4 | d | ~8.5 |

| H-8 | 7.0 - 7.1 | d | ~8.5 |

| H-2' | 7.5 - 7.6 | dd | ~7.5, ~1.5 |

| H-3' | 7.3 - 7.4 | td | ~7.5, ~1.5 |

| H-4' | 7.2 - 7.3 | td | ~7.5, ~1.5 |

| H-5' | 7.4 - 7.5 | dd | ~7.5, ~1.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on established substituent effects and data from analogous chroman-4-one structures. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 78 |

| C-3 | 42 - 45 |

| C-4 | 190 - 193 |

| C-4a | 118 - 120 |

| C-5 | 125 - 127 |

| C-6 | 135 - 138 |

| C-7 | 128 - 130 |

| C-8 | 117 - 119 |

| C-8a | 160 - 162 |

| 6-CH₃ | 20 - 22 |

| C-1' | 138 - 140 |

| C-2' | 130 - 132 |

| C-3' | 129 - 131 |

| C-4' | 127 - 129 |

| C-5' | 126 - 128 |

| C-6' | 131 - 133 |

Two-dimensional (2D) NMR techniques are powerful for confirming structural assignments and determining stereochemistry by revealing correlations between different nuclei. numberanalytics.com For this compound, which possesses a stereocenter at the C2 position, these methods are crucial.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the connectivity within the heterocyclic ring, showing a cross-peak between the H2 proton and the two H3 protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbon atoms, confirming the assignment of protonated carbons in the ¹³C NMR spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for connecting different parts of the molecule, for example, by showing correlations from the 6-CH₃ protons to the C5, C6, and C7 carbons, or from the H2 proton to carbons in the chlorophenyl ring (C1' and C2'). numberanalytics.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY and its alternative, ROESY, detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. diva-portal.org This is particularly important for stereochemical assignment. For this molecule, a NOESY experiment could reveal the spatial proximity between the H2 proton and specific protons on the 2-chlorophenyl ring, providing information about the preferred conformation (orientation) of this substituent relative to the chroman-4-one core.

Mass Spectrometry (MS)

Mass spectrometry is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy, typically to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₆H₁₃ClO₂. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass of the molecular ion with the theoretically calculated mass, thereby distinguishing it from any other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 3: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₁₆H₁₃³⁵Cl₁O₂ |

| Calculated Exact Mass ([M]⁺) | 272.0626 |

| Calculated Exact Mass ([M+H]⁺) | 273.0704 |

Analysis of the fragmentation patterns generated in a mass spectrometer provides valuable structural information. The fragmentation pathways are dependent on the ionization method used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Under EI-MS conditions, the molecule is subjected to high energy, leading to extensive fragmentation. For chromanones, a characteristic fragmentation is the Retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring. Another prominent fragmentation pathway would involve the cleavage of the C2-C1' bond, resulting in the loss of the 2-chlorophenyl group.

ESI is a softer ionization technique, typically producing a protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. nih.gov The fragmentation pathways in ESI-MS/MS are often different from EI but still provide key structural clues, such as the characteristic loss of the substituent at the C2 position.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

| Predicted Fragment Ion (m/z) | Proposed Structure / Loss | Ionization Mode |

| 272/274 | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) | EI |

| 273/275 | Protonated Molecule [M+H]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) | ESI |

| 161 | [M - C₆H₄Cl]⁺ (Loss of chlorophenyl radical) | EI/ESI-MS/MS |

| 134 | Product of RDA fragmentation | EI |

| 111/113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | EI/ESI-MS/MS |

Coupling a separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC) with mass spectrometry provides a powerful platform for analyzing complex mixtures and assessing the purity of compounds. nih.gov UHPLC separates the components of a sample based on their physicochemical properties, and the MS detector provides mass information for each eluting peak.

Using a UHPLC-MS system, a sample of this compound can be analyzed to determine its purity by quantifying the area of the main peak relative to any impurity peaks. When this is coupled with a high-resolution mass analyzer, such as a Q-Orbitrap, it is possible to obtain accurate mass data for both the target compound and any co-eluting impurities. nih.gov This allows for the tentative identification of synthesis by-products, starting materials, or degradation products, providing a comprehensive component profile of the research sample. dphen1.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FT-IR spectrum is expected to show distinct absorption bands corresponding to its key structural features.

The most prominent peak would be the sharp, strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group within the chroman-4-one core, typically appearing in the 1680-1660 cm⁻¹ region. The presence of aromatic rings would be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The aryl-ether linkage (Ar-O-C) is expected to produce a strong, characteristic band around 1260-1200 cm⁻¹. Aliphatic C-H stretching from the methyl group and the methylene protons of the pyranone ring would be observed in the 2960-2850 cm⁻¹ range. The presence of the chlorine atom on the phenyl ring would be indicated by a C-Cl stretching vibration, typically found in the 800-600 cm⁻¹ region of the spectrum.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretching | 1680 - 1660 | Strong, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2960 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |

| C-O (Aryl Ether) | Stretching | 1260 - 1200 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound.

For this compound, a single-crystal X-ray diffraction analysis would provide the absolute structure. It would confirm the planar nature of the benzopyranone ring system and the conformation of the dihydropyranone ring, which typically adopts a half-chair or sofa conformation. A critical parameter that would be determined is the dihedral angle between the plane of the chroman-4-one system and the 2-chlorophenyl substituent at the C2 position. This angle is influenced by steric hindrance from the ortho-chlorine atom. The analysis would also definitively locate the methyl group at the C6 position of the chroman core. As the C2 carbon is a stereocenter, the crystalline solid would be either a racemic mixture or one of the enantiomers, which would be resolved by the crystallographic data.

Table 2: Key Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | Details of the crystal lattice and symmetry. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Bond Lengths (e.g., C=O, C-O, C-C, C-Cl) | Precise interatomic distances, confirming bonding patterns. |

| Bond Angles (e.g., O-C-C, C-C-C) | The angles between adjacent bonds, defining molecular geometry. |

| Torsional (Dihedral) Angles | Defines the conformation of the pyranone ring and the orientation of the 2-chlorophenyl group. |

| Intermolecular Interactions | Reveals non-covalent interactions like hydrogen bonds or π–π stacking that stabilize the crystal packing. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* electronic transitions. The primary chromophore is the substituted benzoyl system within the chroman-4-one structure, along with the 2-chlorophenyl ring. The π → π* transitions, which are typically of high intensity, arise from the aromatic rings and the carbonyl group's double bond. These are expected to appear at shorter wavelengths (e.g., 200-280 nm). The n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is of lower intensity and is expected to appear at a longer wavelength (e.g., 300-340 nm). The exact position of the absorption maxima (λmax) is influenced by the solvent and the specific substitution pattern on the aromatic rings.

Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| ~250 - 280 | π → π | Benzoyl and Chlorophenyl Rings |

| ~300 - 340 | n → π | Carbonyl Group (C=O) |

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula.

For this compound, the molecular formula is C₁₆H₁₃ClO₂. Based on this formula, the theoretical elemental composition can be calculated precisely. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages, typically within a ±0.4% margin, to validate the purity and proposed formula of the synthesized compound.

Table 4: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % |

| Carbon (C) | C₁₆H₁₃ClO₂ | 70.99% |

| Hydrogen (H) | C₁₆H₁₃ClO₂ | 4.84% |

| Chlorine (Cl) | C₁₆H₁₃ClO₂ | 13.10% |

| Oxygen (O) | C₁₆H₁₃ClO₂ | 11.08% |

Computational Chemistry and Molecular Modeling Approaches for 2 2 Chlorophenyl 6 Methylchroman 4 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 2-(2-Chlorophenyl)-6-methylchroman-4-one, these simulations are instrumental in elucidating its potential biological targets and mechanism of action.

Prediction of Binding Sites and Modes of Action

Molecular docking simulations predict how this compound might fit into the binding site of a protein. This is achieved by sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their complementarity. The chroman-4-one scaffold, a privileged structure in medicinal chemistry, is known to interact with a variety of biological targets. researchgate.netnih.govnih.gov

Studies on analogous chroman-4-one derivatives have shown that the interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov For this compound, the carbonyl group at the 4-position is a potential hydrogen bond acceptor. The phenyl and chlorophenyl rings can engage in hydrophobic and aromatic stacking interactions with nonpolar and aromatic residues in the binding pocket. The methyl group at the 6-position can further contribute to hydrophobic interactions. The specific orientation and interactions will ultimately depend on the topology and amino acid composition of the target protein's binding site.

Computational tools like AutoDock and ArgusLab are commonly employed to perform these simulations and predict the binding affinity of chromene derivatives with their targets. globalresearchonline.net The identification of these binding modes is crucial for understanding the compound's mechanism of action and for designing derivatives with improved affinity and selectivity. nih.govnih.govdundee.ac.uk

Estimation of Binding Affinities (e.g., Ki, IC₅₀)

A significant outcome of molecular docking is the estimation of the binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). Scoring functions within docking programs calculate a score that correlates with the binding free energy. A lower score generally indicates a more favorable binding interaction and a higher affinity.

While docking provides a valuable estimation, these values are theoretical and require experimental validation. The accuracy of the predicted binding affinities can be influenced by the quality of the protein structure, the docking algorithm, and the scoring function used. For chroman-4-one derivatives, docking studies have been used to rank potential inhibitors before their synthesis and biological evaluation, thereby prioritizing the most promising candidates. nih.govmdpi.com

| Parameter | Description | Relevance in Computational Chemistry |

| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. | A measure of the inhibitor's potency; a lower Ki indicates a more potent inhibitor. |

| IC₅₀ (Half-maximal Inhibitory Concentration) | The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. | A common measure of a drug's effectiveness in inhibiting a specific target. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.net This model can then be used as a 3D query to search large compound databases in a process known as virtual screening, aiming to identify novel and structurally diverse compounds with the potential for similar biological activity. researchgate.netmdpi.comrsc.orgnih.gov

For the chroman-4-one scaffold, a common pharmacophore model might include features such as a hydrogen bond acceptor (from the carbonyl oxygen), aromatic rings, and hydrophobic groups. researchgate.net The specific arrangement and nature of these features in this compound would define its unique pharmacophoric fingerprint.

Virtual screening campaigns based on pharmacophore models of known active chroman-4-one derivatives have been successful in identifying new lead compounds. researchgate.net This approach allows for the rapid and cost-effective exploration of vast chemical space, significantly accelerating the early stages of drug discovery.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. researchgate.netuctm.eduscirp.orgsemanticscholar.orgnih.gov These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies (HOMO and LUMO), which are fundamental to understanding its reactivity and intermolecular interactions.

DFT studies can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate the molecular electrostatic potential (MEP): Identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Analyze the frontier molecular orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

These theoretical calculations complement experimental data and provide a deeper understanding of the structure-activity relationships of chroman-4-one derivatives.

Molecular Dynamics Simulations for Conformational Studies and Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule and its interactions with its environment over time. For this compound, MD simulations can be used to study its conformational flexibility and the stability of its complex with a target protein.

By simulating the movements of atoms over a period of time, MD can reveal:

Conformational changes: How the ligand and protein adapt to each other upon binding.

Stability of the ligand-protein complex: Assessing the strength and persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time.

The role of solvent molecules: Understanding how water molecules mediate or influence the binding process.

While computationally intensive, MD simulations offer a more realistic representation of the biological system compared to the static picture provided by molecular docking.

In Silico Tools for Scaffold Optimization and Derivative Design

The chroman-4-one scaffold serves as a versatile template for the design of new therapeutic agents. researchgate.netnih.govnih.govgu.seresearchgate.net In silico tools play a crucial role in the rational design of derivatives of this compound with improved properties.

By analyzing the structure-activity relationships (SAR) obtained from initial screening and computational studies, medicinal chemists can use various software to:

Propose modifications to the scaffold: Introduce or modify functional groups to enhance binding affinity, selectivity, or pharmacokinetic properties.

Predict the properties of virtual compounds: Evaluate parameters such as lipophilicity, solubility, and potential toxicity of newly designed molecules before their synthesis.

Guide synthetic efforts: Prioritize the synthesis of compounds that are predicted to have the most favorable profiles.

This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the efficient optimization of lead compounds. gu.se

Future Research Directions and Applications in Chemical Biology of 2 2 Chlorophenyl 6 Methylchroman 4 One

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of chromanones is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally friendly methods. nih.gov Future research on 2-(2-Chlorophenyl)-6-methylchroman-4-one will likely involve moving beyond traditional multi-step syntheses, which can be low in yield, towards novel and sustainable approaches. nih.govresearchgate.net

Key areas for exploration include:

Microwave-Assisted Synthesis : This technique has been shown to significantly shorten reaction times for the synthesis of chromone (B188151) and flavone (B191248) derivatives. researchgate.netijrpc.com Applying microwave irradiation to the cyclization steps required to form the chromanone ring could offer a rapid and efficient route to this compound and its analogues.

Green Catalysis : The use of non-toxic, recyclable catalysts such as heteropolyacids or solid-supported catalysts represents a significant advancement in sustainable chemistry. researchgate.netijrpc.com Research into employing catalysts like phosphomolybdic or phosphotungstic acid could streamline the synthesis and reduce hazardous waste. ijrpc.com

Multicomponent Reactions (MCRs) : MCRs offer a powerful strategy for building molecular complexity in a single step. Designing a one-pot reaction that combines the necessary precursors for this compound could dramatically improve synthetic efficiency and atom economy. researchgate.net Protocols using catalysts like BF3·OEt2 in a one-pot, three-component strategy have been successful for related heterocyclic systems and could be adapted. mdpi.com

Flow Chemistry : Continuous flow synthesis provides advantages in terms of safety, scalability, and product consistency. Adapting key reaction steps, such as the intramolecular cyclization, to a flow chemistry setup could enable more controlled and efficient production of the target compound.

| Methodology | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. | Accelerating the intramolecular condensation step. | researchgate.netijrpc.com |

| Green Catalysis (e.g., Heteropolyacids) | Recyclable, non-toxic, environmentally friendly. | Catalyzing the chromone ring closure under milder conditions. | researchgate.netijrpc.com |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps. | One-pot synthesis from simple starting materials. | researchgate.net |

| Asymmetric Synthesis | Production of enantiomerically pure compounds for stereospecific biological targets. | Creating specific stereoisomers of chromanone derivatives. | rsc.org |

Identification of New Biological Targets and Mechanisms of Action

The chromanone scaffold is present in molecules with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govnih.govresearchgate.net A primary future direction for this compound is the systematic screening and identification of its specific biological targets to elucidate its mechanism of action.

Potential targets and mechanisms include:

Enzyme Inhibition : Many chromanone derivatives are known enzyme inhibitors. evitachem.com Future studies could investigate the inhibitory potential of this compound against key enzymes implicated in disease, such as Cyclooxygenase-2 (COX-2) for inflammation, Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) for neurodegenerative diseases, and various kinases involved in cancer signaling pathways. nih.govgu.senih.govrsc.org

Receptor Modulation : Chromanone-based compounds can act as ligands for various receptors. Investigating the binding affinity of this compound for receptors involved in metabolic diseases, such as peroxisome proliferator-activated receptors (PPARs), could reveal potential therapeutic applications. nih.gov

Antioxidant Activity : The core chromone structure is known to possess antioxidant properties by scavenging free radicals. evitachem.com Quantitative assays could determine the capacity of this compound to mitigate oxidative stress, a key factor in many pathological conditions.

Anti-proliferative Effects : Screening against a panel of human cancer cell lines could identify potential cytotoxic or anti-proliferative activity. nih.govnih.gov Follow-up studies would then focus on identifying the specific cellular pathways affected, such as apoptosis, cell cycle arrest, or inhibition of topoisomerase II. nih.gov

Development of Advanced Probes and Imaging Agents Based on the Chromanone Scaffold

The chromone scaffold, a close structural relative of chromanone, possesses favorable spectroscopic properties that have been exploited to create fluorescent probes for biological imaging. researchgate.netnih.gov A significant future application for this compound is its use as a foundational structure for developing novel chemical tools.

Research in this area could focus on:

Fluorescent Probes for Metal Ions : Chromone derivatives have been successfully modified to act as highly sensitive and selective "turn-off" fluorescent probes for detecting metal ions like Fe³⁺ in living cells. nih.gov By incorporating specific chelating moieties onto the this compound backbone, new probes could be developed for monitoring various biologically important ions.

Live-Cell Imaging : The inherent fluorescence of some chromone derivatives allows them to be used as fluorophores for live-cell imaging. gu.se The photophysical properties of this compound could be characterized and optimized through structural modification to create non-cytotoxic agents with high quantum yields suitable for cellular imaging applications. gu.se

Targeted Probes : By conjugating the chromanone scaffold to a molecule with high affinity for a specific biological target (e.g., a protein or enzyme), targeted imaging agents can be created. This would allow for the visualization and tracking of specific biomolecules within their native cellular environment.

Integration with Combinatorial Chemistry and High-Throughput Screening

The chromanone scaffold is considered a "privileged structure" because it can serve as a versatile template for generating diverse libraries of compounds with the potential to interact with multiple biological targets. acs.orgresearchgate.net Integrating this compound into modern drug discovery platforms represents a logical next step.

Future efforts would involve:

Library Synthesis : Using this compound as a core, a combinatorial library can be generated by introducing a wide variety of substituents at different positions on the chromanone ring. This can be achieved through parallel synthesis techniques. researchgate.net

High-Throughput Screening (HTS) : The synthesized library of derivatives would then be subjected to HTS against a wide range of biological assays. benthamscience.comeurekaselect.com This approach allows for the rapid identification of "hit" compounds with desired biological activities, which can then be selected for further optimization. researchgate.netwikipedia.org This strategy accelerates the discovery of new lead compounds for drug development across various therapeutic areas. benthamscience.com

Application in Peptide Mimetics and Scaffold-Based Drug Design Strategies

The rigid bicyclic structure of the chromanone core makes it an excellent scaffold for designing molecules that can mimic the secondary structures of peptides (peptidomimetics) or serve as a framework for positioning functional groups in a precise three-dimensional orientation. acs.org

Future research could explore:

Scaffold-Based Design : Leveraging the defined geometry of the this compound scaffold, medicinal chemists can design new molecules by strategically placing substituents that interact with specific pockets of a target protein. This structure-based design approach is more rational and efficient than random screening.

Peptidomimetics : The chromanone framework can be used to create non-peptide molecules that mimic the function of biologically active peptides. This is advantageous because small-molecule mimetics often have better oral bioavailability and metabolic stability than their peptide counterparts.

Advanced Computational Approaches for Predictive Modeling and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. d-nb.info Applying these methods to this compound and its derivatives can provide valuable insights and guide experimental work. researchgate.net

Key computational strategies include:

Molecular Docking : This technique can predict the binding orientation and affinity of this compound and its analogues to the active site of a known biological target. evitachem.comgu.sed-nb.info Docking studies can help prioritize which derivatives to synthesize and test, saving time and resources. rsc.org

Quantitative Structure-Activity Relationship (QSAR) : By building a 3D-QSAR model from a series of related chromanone derivatives and their measured biological activities, it is possible to identify the key structural features that are essential for potency and selectivity. nih.gov This information can guide the design of more effective compounds.

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic picture of how a ligand like this compound interacts with its target protein over time. rsc.orgnih.gov This can reveal important information about the stability of the ligand-protein complex and the specific interactions that contribute to binding.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized. ucl.ac.uk Applying these predictive models to virtual derivatives of this compound can help select candidates with more favorable drug-like properties for further development. ucl.ac.uk

| Compound Name |

|---|

| This compound |

| Chromanone |

| Chromone |

| Flavone |

| BF3·OEt2 (Boron trifluoride diethyl etherate) |

| Etoposide |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-chlorophenyl)-6-methylchroman-4-one?

The compound can be synthesized via a Claisen-Schmidt condensation reaction. A typical protocol involves reacting 1-(2-hydroxy-5-methylphenyl)ethanone with 2-chlorobenzaldehyde in ethanol under basic conditions (e.g., 10% KOH) at 5–10°C for 24 hours. The product is purified via recrystallization from ethanol or DMF, yielding ~75% . Key variables affecting yield include reaction temperature, stoichiometry, and base concentration.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using CuKα radiation (λ = 1.54178 Å) at 100 K. The structure is solved via direct methods (e.g., SHELXS) and refined using SHELXL, with hydrogen atoms placed in calculated positions (riding model). Key parameters include:

- Space group: Triclinic

- Unit cell dimensions:

- Dihedral angles between aromatic rings: ~65° .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- NMR : and NMR to confirm substituent positions and absence of impurities.

- FT-IR : Peaks at ~1660 cm (C=O stretch) and ~1600 cm (aromatic C=C).

- Mass spectrometry : Molecular ion peak at consistent with (MW 272.73) .

Advanced Research Questions

Q. How are conformational distortions in the chromanone ring analyzed?

The fused pyran ring adopts an envelope conformation, quantified using puckering parameters () derived from SC-XRD data. For example:

- . Deviations from ideal geometry are analyzed via Mercury or PLATON to assess steric effects from substituents.

Q. How can conflicting crystallographic data (e.g., bond distances) be resolved?

Discrepancies in bond lengths (e.g., C–Cl: 1.73–1.76 Å vs. expected 1.74 Å) are addressed by:

Q. What intermolecular interactions stabilize the crystal lattice?

Weak C–H···O hydrogen bonds () and C–H···π interactions () contribute to packing. These are visualized using ORTEP-3 and quantified via Hirshfeld surface analysis .

Q. How is the enantiomeric purity of the compound assessed?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are used. The specific rotation () is compared to literature values for related chromanones .

Methodological Challenges and Troubleshooting

Q. How to address low diffraction quality in SC-XRD studies?

Q. What strategies improve synthetic yield when scaling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.